molecular formula C10H6Cl2N2O B14121430 4-(2-Chlorophenoxy)-6-chloropyrimidine

4-(2-Chlorophenoxy)-6-chloropyrimidine

Cat. No.: B14121430
M. Wt: 241.07 g/mol
InChI Key: LNKQYIFWCOQSMX-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorophenoxy group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-6-chloropyrimidine typically involves the reaction of 2-chlorophenol with 4,6-dichloropyrimidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-chlorophenol attacks the 4-position of the pyrimidine ring, displacing the chlorine atom.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-6-chloropyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4- and 6-positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: Hydroxy derivatives of the original compound.

Scientific Research Applications

4-(2-Chlorophenoxy)-6-chloropyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA)
  • 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA)
  • 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA)

Uniqueness

4-(2-Chlorophenoxy)-6-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4-chloro-6-(2-chlorophenoxy)pyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H

InChI Key

LNKQYIFWCOQSMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Cl

Origin of Product

United States

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